molecular formula C20H22O5 B135258 Phaseollidin hydrate CAS No. 76122-57-1

Phaseollidin hydrate

Cat. No.: B135258
CAS No.: 76122-57-1
M. Wt: 342.4 g/mol
InChI Key: KSSHIKBOZWMDTR-KXBFYZLASA-N
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Description

Phaseollidin hydrate is a naturally occurring compound belonging to the class of pterocarpans. It is a white crystalline solid that is soluble in water but relatively insoluble in ethanol. This compound is derived from the Phaseolus genus of the legume family and is known for its various biological activities, including antimicrobial, antiviral, antioxidant, antitumor, and anti-inflammatory properties .

Scientific Research Applications

Phaseollidin hydrate has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for Phaseollidin hydrate was not found in the sources retrieved, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of research on Phaseollidin hydrate could involve further exploration of its antimicrobial properties , as well as its synthesis and chemical reactions . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.

Biochemical Analysis

Biochemical Properties

The enzyme phaseollidin hydratase (EC 4.2.1.97) interacts with Phaseollidin hydrate. This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds . The systematic name of this enzyme class is phaseollidin-hydrate hydro-lyase (phaseollidin-forming) . This interaction plays a significant role in biochemical reactions involving this compound.

Cellular Effects

It is known that the enzyme phaseollidin hydratase, which interacts with this compound, is involved in the detoxification of the antimicrobial phytoalexin produced by Phaseolus vulgaris . This suggests that this compound may play a role in cellular defense mechanisms against microbial pathogens.

Molecular Mechanism

The enzyme phaseollidin hydratase catalyzes the chemical reaction involving this compound . This enzyme hydrates the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction is part of the mechanism through which this compound exerts its effects at the molecular level.

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by the enzyme phaseollidin hydratase

Preparation Methods

Synthetic Routes and Reaction Conditions: Phaseollidin hydrate can be synthesized through the hydration of phaseollidin. The enzyme phaseollidin hydratase, which is distinct from kievitone hydratase, catalyzes the hydration of the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction involves the addition of a water molecule to phaseollidin, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Phaseolus seeds. The seeds are ground into a powder and extracted using a solvent such as ethanol. The extract is then subjected to crystallization, filtration, and drying processes to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Phaseollidin hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Phaseollidin hydrate is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound unique in its applications and properties.

Properties

IUPAC Name

(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHIKBOZWMDTR-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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